The synthesis of muraglitazar metabolite M7 involves several metabolic processes primarily occurring in the liver. The compound is formed through oxidative metabolism, which includes hydroxylation, O-demethylation, and conjugation reactions such as glucuronidation. These processes are facilitated by various cytochrome P450 enzymes and UDP-glucuronosyltransferases present in human liver microsomes .
In vitro studies have demonstrated that muraglitazar undergoes extensive biotransformation when incubated with liver microsomes from different species, highlighting species-specific metabolic pathways that contribute to the formation of M7 . The use of microbial bioreactors has also been noted to aid in identifying metabolites similar to those found in human samples, providing insights into the synthesis mechanisms at play .
The molecular structure of muraglitazar metabolite M7 can be characterized by its specific arrangement of atoms and functional groups. The compound features a complex arrangement typical of phenyl-1,3-oxazoles, with multiple functional groups that influence its biological activity.
This structure allows M7 to interact with peroxisome proliferator-activated receptors effectively, contributing to its pharmacological profile .
Muraglitazar metabolite M7 participates in various chemical reactions that are critical for its metabolic pathway. Key reactions include:
These reactions are mediated by specific enzymes such as cytochrome P450 isoforms and UDP-glucuronosyltransferases, which play crucial roles in drug metabolism .
The mechanism of action for muraglitazar metabolite M7 is closely linked to its role as an agonist for peroxisome proliferator-activated receptors. By activating these receptors, M7 influences gene expression related to glucose metabolism and lipid regulation. This action leads to:
Muraglitazar metabolite M7 exhibits several notable physical and chemical properties:
These properties are crucial for understanding the compound's behavior in biological systems and its potential for therapeutic applications .
Muraglitazar metabolite M7 is primarily studied for its implications in diabetes treatment due to its role as a dual agonist of peroxisome proliferator-activated receptors. Its applications include:
Furthermore, understanding the metabolism of muraglitazar through its metabolites like M7 can provide insights into drug safety profiles and efficacy during clinical trials .
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1